1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione: is a heterocyclic compound containing sulfur atoms. It is known for its unique structure, which includes a fused ring system with sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione can be synthesized through the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes. This reaction is a key step in constructing the 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-thione structure . The process involves homo- or hetero-coupling procedures and O-deprotection to complete the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves a multi-step synthesis. Starting from this compound, the compound is prepared by a four-step sequence: lithiation with lithium diisopropylamide, addition of selenium, treatment with zinc chloride in the presence of tetrabutylammonium bromide, and alkylation with 1,2-dibromoethane .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione undergoes various chemical reactions, including:
Cycloaddition: The compound can participate in cycloaddition reactions with alkenes to form complex structures.
Coupling Reactions: It can undergo homo- or hetero-coupling reactions to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Cycloaddition: Alkenes are commonly used as reagents in cycloaddition reactions.
Coupling Reactions: Triethyl phosphite is often used in coupling reactions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired product.
Major Products Formed:
Cycloaddition Products: Complex fused ring systems.
Coupling Products: New tetrathiafulvalenes, which are precursors of conducting salts.
Oxidation and Reduction Products: Different oxidation states of the compound.
Scientific Research Applications
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic electronic materials due to its unique electronic properties.
Materials Science: It is studied for its potential use in creating new materials with specific properties.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of conducting salts and other industrial applications.
Mechanism of Action
The mechanism of action of 1,3-dithiolo[4,5-b][1,4]dithiin-2-thione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in organic electronics and materials science . The sulfur atoms in the compound play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
5,6-Dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-one: A similar compound with an oxygen atom instead of a sulfur atom.
5-(2-Pyridyl)-1,3-dithiolo[4,5-b][1,4]dithiine-2-thione: A pyridyl-substituted derivative of the compound.
5,6-Diphenyl-1,3-dithiolo[4,5-b][1,4]dithiine-2-thione: A diphenyl-substituted derivative.
Uniqueness: 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione is unique due to its specific electronic properties and reactivity, which make it suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions and form complex structures further enhances its versatility .
Properties
CAS No. |
109538-80-9 |
---|---|
Molecular Formula |
C5H2S5 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione |
InChI |
InChI=1S/C5H2S5/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H |
InChI Key |
WQONZXWCDCVDBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(S1)SC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.